molecular formula C8H15Cl2N3 B2681380 7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 943145-91-3

7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B2681380
CAS No.: 943145-91-3
M. Wt: 224.13
InChI Key: LQJILTRXNCGMFQ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS 943145-91-3) is a high-purity chemical building block designed for research and development applications. This compound features a fused pyrazolopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The dihydrochloride salt form enhances the compound's stability and solubility for experimental use. The pyrazolo[4,3-c]pyridine core is a significant pharmacophore in drug discovery. Scientific literature indicates that this class of compounds is of high interest in the development of novel therapeutics, with derivatives demonstrating a range of biological activities . Recent studies highlight related tetrahydropyrazolopyridinone scaffolds as novel, potent, and highly selective allosteric inhibitors of LIM domain kinases (LIMK1/2), which are key regulators of actin cytoskeletal dynamics and are implicated in cancer and central nervous system disorders . Furthermore, sulfonamide derivatives of pyrazolo[4,3-c]pyridine have been investigated as effective inhibitors of carbonic anhydrase isoforms, a target for anticancer and antibacterial agents . This makes this compound a valuable intermediate for researchers in hit-to-lead optimization campaigns and for synthesizing compounds for high-throughput screening. Handling and Storage: For optimal stability, this product should be stored in a sealed container under an inert atmosphere at room temperature . Researchers should handle the material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information. Notice: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-dimethyl-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-8(2)5-9-3-6-4-10-11-7(6)8;;/h4,9H,3,5H2,1-2H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJILTRXNCGMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1NN=C2)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-1-butyne with hydrazine hydrate, followed by cyclization with 2,3-dichloropyridine under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to 7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance, a study demonstrated that certain derivatives showed promising results in both in vitro and in vivo models of inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .

1.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, making them candidates for further development as anticancer drugs .

1.3 Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have shown that it could potentially modulate pathways involved in neurodegenerative diseases by inhibiting specific enzymes linked to neuronal damage and inflammation . This aspect opens avenues for research into its use in treating conditions such as Alzheimer's disease and multiple sclerosis.

Case Studies

Study Focus Findings
Tageldin et al. (2021)Anti-inflammatory activityDemonstrated significant COX inhibition with certain derivatives of pyrazolo compounds.
Recent Synthesis Review (2023)Synthesis methodsHighlighted green chemistry approaches that improve yield and reduce waste in the synthesis of pyrazolo derivatives.
Novel ATX Inhibitors (2025)Neurological applicationsIdentified new inhibitors based on pyrazolo framework that show promise in treating pulmonary fibrosis through modulation of TGF-β signaling pathways .

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its antiproliferative effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyrazolo[4,3-c]pyridine scaffold is highly versatile, with modifications at the 1-, 3-, and 7-positions significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name (CAS) Substituents Similarity Score Key Properties/Applications References
7,7-Dimethyl derivative (943145-91-3) 7,7-dimethyl N/A High purity (97%); commercial availability
1-Methyl derivative (1228878-69-0) 1-methyl, pyrazolo[3,4-c]pyridine core 0.83 Structural analog; used in intermediate synthesis
3-Phenyl derivative (N/A) 3-phenyl N/A Mtb pantothenate synthetase inhibitor (IC₅₀: 3.8 μM)
3-Isopropyl derivative (1269397-52-5) 3-isopropyl N/A Intermediate in kinase inhibitor synthesis
1-Phenyl derivative (396133-34-9) 1-phenyl 0.76 Lower structural similarity; unknown activity

Key Observations :

  • Core Isomerism : Pyrazolo[3,4-c]pyridine derivatives (e.g., 1228878-69-0) exhibit lower similarity (0.83) due to positional isomerism of the pyrazole ring, which may alter binding interactions .
Physicochemical Properties

Melting points and synthetic yields vary with substituents:

  • Synthetic Yields : Derivatives with methoxyalkyl substituents (e.g., 12g: 30% yield) show lower yields compared to alkyl-substituted analogs (e.g., 12f: 45% yield), likely due to increased steric hindrance or solubility issues during synthesis .
  • Melting Points : Larger substituents correlate with lower melting points (e.g., 12h: 84–85°C for 3-methoxypropyl vs. 12f: 142–143°C for 3-propyl), suggesting reduced crystallinity with polar groups .

Biological Activity

7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS No. 943145-91-3) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[4,3-c]pyridines, which are known for various therapeutic properties including anti-inflammatory and anti-cancer effects.

  • Molecular Formula : C8H14Cl2N3
  • Molecular Weight : 224.13 g/mol
  • CAS Number : 943145-91-3

Research indicates that compounds like this compound may act as allosteric modulators of various receptors. Specifically, they have been studied for their interactions with NMDA receptors and their role in modulating neurotransmission and neuroprotection .

Pharmacological Effects

  • Neuroprotective Properties : Studies have shown that this compound exhibits neuroprotective effects by enhancing synaptic plasticity and reducing neuronal apoptosis in models of neurodegenerative diseases.
  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of HeLa and A375 human tumor cells with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines in immune cells, indicating potential applications in treating inflammatory conditions.

Case Studies and Research Findings

StudyFindings
Investigated the structural activity relationship of pyrazolo[4,3-c]pyridines and found that modifications at specific positions enhance receptor binding affinity and biological activity.
Reported on the neuroprotective effects of related compounds in animal models of Alzheimer's disease, highlighting improvements in cognitive function and reduced amyloid plaque formation.
Evaluated the anticancer properties against multiple cell lines; the compound exhibited potent inhibition of cell growth with a notable selectivity towards cancerous cells over normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Variations in substituents on the pyrazole ring have been shown to significantly affect its potency and selectivity for target receptors. For example:

  • The presence of electron-donating groups tends to enhance receptor affinity.
  • Structural modifications can lead to improved pharmacokinetic properties such as increased solubility and bioavailability .

Q & A

Q. Basic Research Focus

  • Methodological Answer :
    Laboratory handling requires full personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of aerosols. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste management services to prevent environmental contamination. These protocols align with general safety guidelines for pyrazolo-pyridine derivatives, which often exhibit reactivity or toxicity .

How can researchers optimize the synthesis of this compound?

Q. Basic Research Focus

  • Methodological Answer :
    Synthesis optimization involves multi-step reactions, including cyclization and dihydrochloride salt formation. Key parameters include:
    • Temperature Control : Maintain ≤60°C during cyclization to prevent side reactions.
    • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability.
    • Purification : Employ column chromatography with silica gel and a methanol/ethyl acetate gradient to isolate the dihydrochloride salt .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Research Focus

  • Methodological Answer :
    • 1H/13C NMR : Assign peaks for the pyrazolo-pyridine core (e.g., δ 2.1–2.5 ppm for methyl groups, δ 3.5–4.2 ppm for tetrahydro protons).
    • HRMS (ESI) : Confirm molecular ion [M+H]+ at m/z 239.15 (theoretical) with <2 ppm error .
    • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (650–800 cm⁻¹) .

How do structural analogs of this compound inform its potential pharmacological applications?

Q. Advanced Research Focus

  • Methodological Answer :
    Analogs like 3-(3-chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS 1172900-86-5) exhibit activity as kinase inhibitors. Comparative studies should:
    • Perform in vitro enzyme assays (e.g., JAK2/STAT3 pathways).
    • Analyze substituent effects: Electron-withdrawing groups (e.g., Cl) enhance binding affinity to ATP pockets.
    • Use molecular docking to predict interactions with target proteins .

What strategies resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?

Q. Advanced Research Focus

  • Methodological Answer :
    Discrepancies often arise from assay conditions or impurity profiles. To address this:
    • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
    • HPLC Purity Analysis : Ensure ≥95% purity using a C18 column and UV detection at 254 nm.
    • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., Organic & Biomolecular Chemistry) to identify consensus mechanisms .

How can computational modeling predict the stability of the dihydrochloride salt under varying environmental conditions?

Q. Advanced Research Focus

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Model hygroscopicity and salt dissociation in aqueous media.
    • Thermogravimetric Analysis (TGA) : Validate predictions by measuring weight loss at 100–150°C (indicative of HCl release).
    • pH-Solubility Profiling : Use Henderson-Hasselbalch equations to predict solubility changes in physiological buffers .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Methodological Answer :
    Key challenges include:
    • Reaction Exotherm Management : Use jacketed reactors with cooling loops to control temperature spikes.
    • Salt Formation Consistency : Optimize HCl gas flow rate during precipitation to avoid amorphous byproducts.
    • Regulatory Compliance : Adhere to ICH Q11 guidelines for critical quality attributes (CQAs) like particle size distribution .

How does the compound’s stereochemistry influence its interaction with biological targets?

Q. Advanced Research Focus

  • Methodological Answer :
    The tetrahydro-pyridine ring’s chair conformation affects binding. Strategies include:
    • X-ray Crystallography : Resolve 3D structure of ligand-target complexes.
    • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column.
    • Circular Dichroism (CD) : Correlate stereochemical shifts with activity in cell-based assays .

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